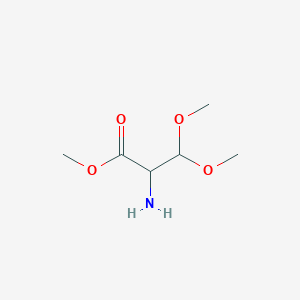![molecular formula C10H17NO B038890 Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI) CAS No. 112245-97-3](/img/structure/B38890.png)
Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI) is a chemical compound that has been studied extensively in scientific research. It is a bicyclic compound with a nitrogen-containing ring structure that has shown potential in various applications in the field of pharmacology and biochemistry. 2.1]non-2-yl)-, endo-(9CI), its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI) has been studied extensively for its potential applications in various scientific research fields. It has been found to have potential as an antipsychotic agent due to its ability to modulate dopamine and serotonin receptors in the brain. It has also shown potential as a treatment for drug addiction, as it can reduce drug-seeking behavior in animal models. Additionally, it has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI) involves its interaction with various receptors in the brain and other parts of the body. It has been found to modulate dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and addiction. It also interacts with nicotinic acetylcholine receptors, which are involved in cognitive function and memory.
Effets Biochimiques Et Physiologiques
Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI) has been found to have various biochemical and physiological effects. It can modulate the release of neurotransmitters in the brain, leading to changes in mood and behavior. It can also affect the activity of enzymes and proteins involved in various cellular processes. In animal models, it has been found to reduce drug-seeking behavior and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI) has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields and purity. It also has a wide range of potential applications in various scientific research fields. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and facilities for handling and storage.
Orientations Futures
There are several future directions for the study of Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI). One potential direction is the development of new antipsychotic agents based on the structure of the compound. Another potential direction is the development of new antibiotics based on its antimicrobial properties. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of drug addiction and other disorders.
Méthodes De Synthèse
The synthesis method of Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI) involves the reaction between 1,5-cyclooctadiene and N-bromosuccinimide in the presence of tert-butyl hydroperoxide. This reaction leads to the formation of a brominated intermediate, which is then treated with sodium methoxide to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Propriétés
Numéro CAS |
112245-97-3 |
|---|---|
Nom du produit |
Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI) |
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
1-[(1S,2S,6S)-9-azabicyclo[4.2.1]nonan-2-yl]ethanone |
InChI |
InChI=1S/C10H17NO/c1-7(12)9-4-2-3-8-5-6-10(9)11-8/h8-11H,2-6H2,1H3/t8-,9+,10-/m0/s1 |
Clé InChI |
MBXOLPUMNTXLOV-AEJSXWLSSA-N |
SMILES isomérique |
CC(=O)[C@H]1CCC[C@H]2CC[C@@H]1N2 |
SMILES |
CC(=O)C1CCCC2CCC1N2 |
SMILES canonique |
CC(=O)C1CCCC2CCC1N2 |
Synonymes |
Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



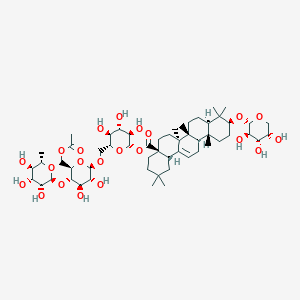
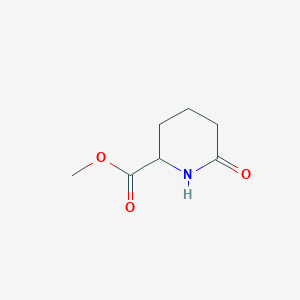

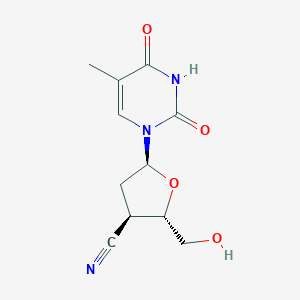
![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)
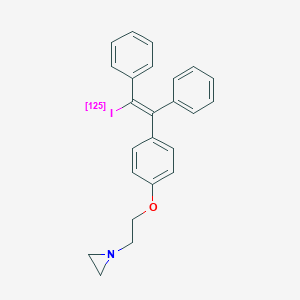
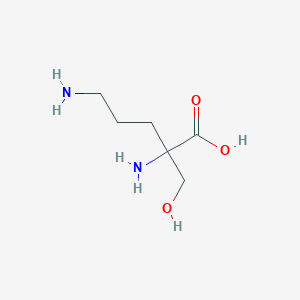
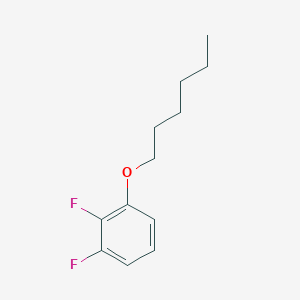

![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)


